3-(4-Chlorophenyl)pentan-3-amine hydrochloride, also known as 3-[(4-chlorophenyl)methyl]pentan-3-amine hydrochloride, is a synthetic compound classified as a substituted amine. This compound features a chlorophenyl group attached to a pentan-3-amine backbone, giving it unique chemical properties and potential applications in various scientific fields. Its molecular formula is with a molecular weight of approximately 211.73 g/mol. The compound is known for its structural similarity to other amines, which allows for comparative studies in pharmacology and organic chemistry.
3-(4-Chlorophenyl)pentan-3-amine hydrochloride is synthesized through organic chemical reactions involving precursors such as 4-chlorobenzyl chloride and pentan-3-amine. It falls under the category of substituted amines, which are characterized by the presence of an amine group attached to carbon chains or aromatic rings. This classification is significant in understanding its reactivity and potential biological activity.
The synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride typically involves a nucleophilic substitution reaction. The process generally includes the following steps:
In industrial settings, the synthesis may be scaled up using batch reactions optimized for yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high-quality output.
The molecular structure of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride can be represented by the following details:
These structural details indicate that the compound contains both aliphatic and aromatic components, contributing to its chemical behavior and potential interactions.
3-(4-Chlorophenyl)pentan-3-amine hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications in pharmaceuticals or materials science.
The mechanism of action of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. Depending on the context, it may function as an inhibitor or activator of these targets, thereby modulating biochemical pathways relevant to various physiological processes.
This interaction is essential for understanding its potential therapeutic applications and effects on biological systems.
The physical properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride include:
Key chemical properties include:
These properties are significant for practical applications in laboratory settings where solubility and stability affect experimental outcomes.
3-(4-Chlorophenyl)pentan-3-amine hydrochloride has potential applications in various scientific fields:
The synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride initiates with carbonyl-amine condensation. A key pathway involves the reaction of 4-chlorobenzaldehyde with ethylamine precursors under acidic catalysis to form an enone intermediate. This is followed by a Vilsmeier-Haack reaction using bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium ion. This ion attacks the enone’s β-carbon, yielding a Schiff base intermediate as confirmed by spectral data (IR: C=N stretch at 1640–1620 cm⁻¹; ¹H NMR: imine proton at δ 8.3 ppm) [7]. Optimized parameters include:
Table 1: Optimization of Vilsmeier-Haack Condensation
| Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
|---|---|---|---|
| BTC:DMF Molar Ratio | 1:2 | 1:4 | +37% |
| Solvent | DMF alone | Dichloromethane | +22% |
| Reaction Temperature | 25°C | 0°C | +15% (purity) |
The Schiff base intermediate undergoes reduction to the tertiary amine using hydride donors. Sodium borohydride (NaBH₄) in methanol achieves >90% conversion at 0–5°C within 2 hours, minimizing dechlorination side reactions (<2%). Alternative agents include:
Table 2: Reducing Agent Performance Comparison
| Agent | Solvent | Temperature | Time (h) | Yield (%) | Dechlorination Impurity |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 0–5°C | 2 | 92 | <2% |
| LiAlH₄ | THF (anhyd.) | –78°C | 1.5 | 88 | <0.5% |
| NaBH₃CN | Methanol/H₂O | 25°C | 6 | 79 | 5% |
Freebase amine is converted to the hydrochloride salt via HCl gas bubbling in diethyl ether, achieving >95% crystallization yield. Critical parameters:
Table 3: Hydrochloride Salt Formation Protocol
| Step | Condition | Critical Control |
|---|---|---|
| Solvent Selection | Anhydrous diethyl ether | Water content <200 ppm |
| HCl Addition | Gas bubbling, 0–5°C | pH monitoring (<3.0) |
| Crystallization | 2–8°C, 12 h | Seed crystal addition |
| Drying | Vacuum, 40°C | Residual solvents <500 ppm |
Reducing agents govern stereoselectivity in the chiral tertiary amine center:
Flow chemistry enhances throughput and safety:
Table 4: Compound Nomenclature and Identifiers
| Nomenclature System | Name | Identifier |
|---|---|---|
| IUPAC | 3-(4-chlorophenyl)pentan-3-amine hydrochloride | N/A |
| CAS | 667864-91-7 | [1] [5] |
| Molecular Formula | C₁₁H₁₇Cl₂N | [1] |
| SMILES | Cl.CCC(N)(CC)C1=CC=C(Cl)C=C1 | [2] |
| InChIKey | GTIFSFQABYBMIZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCC(N)(CC)C1C=CC(Cl)=CC=1 | [1] |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1